2-(4-CHLOROPHENOXY)-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-ETHANONE
Description
2-(4-Chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone is a synthetic organic compound characterized by a 4-chlorophenoxy group, a piperazine ring substituted with a 2-methylbenzyl group, and an ethanone moiety. The compound's piperazine core facilitates interactions with biological targets, such as neurotransmitter receptors or enzymes, while the 4-chlorophenoxy group enhances stability and influences electronic properties through its electron-withdrawing nature .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-4-2-3-5-17(16)14-22-10-12-23(13-11-22)20(24)15-25-19-8-6-18(21)7-9-19/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUKBUZMIVROSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the chlorophenoxy intermediate with piperazine to form a piperazine derivative.
Final Coupling: The final step involves the coupling of the piperazine derivative with 2-methylbenzyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to study its effects on cellular pathways and mechanisms.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Analysis
- Piperazine Substituents: The 2-methylbenzyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups like 3-chlorobenzoyl () or 4-methoxyphenyl (). This may improve blood-brain barrier penetration, suggesting CNS applications .
- Phenoxy Groups: 4-Chlorophenoxy (target compound) vs. 4-bromophenoxy (): Bromine’s larger atomic radius may increase steric hindrance but offers distinct halogen bonding capabilities . Oxime derivatives () introduce additional hydrogen-bonding sites, altering pharmacokinetic profiles .
- Biological Activity: Compounds with pyrazolo-pyrimidine cores () exhibit anticancer activity due to kinase inhibition, whereas the target compound’s ethanone-piperazine scaffold may target neurotransmitter systems . Antimicrobial activity in ’s bromophenoxy derivative correlates with halogenated aromatic groups, which disrupt microbial membranes .
Pharmacological Potential
- The 2-methylbenzyl group may enhance metabolic stability compared to 3-chlorobenzoyl () or methoxyphenyl () groups, as methyl substituents resist oxidative degradation .
- Pyrazolo-pyrimidine derivatives () demonstrate higher specificity for kinase targets, while the target compound’s simpler structure offers versatility in medicinal chemistry optimization .
Biological Activity
The compound 2-(4-chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.99 g/mol. The structure comprises a piperazine moiety linked to a chlorophenoxy group, which is known to influence biological interactions significantly.
Research indicates that compounds similar to 2-(4-chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone often act through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, such as 17β-hydroxysteroid dehydrogenases (17β-HSD), which are involved in steroid metabolism. In studies, related compounds have shown IC50 values ranging from 700 nM to 900 nM in inhibiting these enzymes .
- Antiproliferative Effects : Preliminary findings suggest that this compound could exhibit antiproliferative properties against various cancer cell lines. For instance, certain analogs have shown significant activity against leukemia cell lines with GI50 values as low as 10 nM .
Table 1: Biological Activity Overview
| Assay Type | Target Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| 17β-HSD Inhibition | Various | 700-900 | Potent inhibitors synthesized |
| Anticancer Activity | CCRF-CEM (leukemia) | 10 | Significant antiproliferative effects |
| Cytotoxicity Assays | HaCat (human keratinocytes) | >128 | No observed toxicity |
Case Studies and Research Findings
A detailed examination of the compound's biological activity has been documented in several studies. For instance, a doctoral thesis highlighted the synthesis of over 30 analogs, where the most active compound exhibited significant inhibition in enzymatic assays . Additionally, chirality studies revealed that enantiomers of certain derivatives had varying degrees of biological activity, suggesting that stereochemistry plays a crucial role in their pharmacodynamics.
Notable Findings:
- Synthesis Challenges : The synthesis of amine-linked compounds was noted to be problematic, leading to the development of innovative microwave-assisted procedures for reductive amination .
- Selectivity : Some synthesized inhibitors displayed selectivity over other types of 17β-HSD, indicating potential for targeted therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-ethanone, and how can purity be ensured?
- Methodology : The synthesis typically involves nucleophilic substitution between 4-chlorophenoxyacetyl chloride and 4-(2-methylbenzyl)piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base. Key steps include:
- Reactant molar ratio optimization (1:1.2 for amine:acyl chloride).
- Temperature control (0–5°C to minimize side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Critical Parameters : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) should show distinct signals for the chlorophenoxy group (δ 7.2–7.4 ppm, aromatic protons) and piperazine methylene (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl resonance at ~170 ppm .
- Mass Spectrometry : ESI-MS expected m/z = 413.2 [M+H]⁺ .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Q. What preliminary pharmacological targets are associated with this compound?
- Screening Approaches :
- Receptor Binding Assays : Prioritize dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors due to structural similarity to piperazine-based neuroactive compounds. Use radioligand displacement (e.g., [³H]spiperone for D2) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) and monoamine oxidase (MAO) activity via spectrophotometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Strategy :
- Core Modifications : Vary substituents on (i) the chlorophenoxy group (e.g., electron-withdrawing groups) and (ii) the 2-methylbenzyl moiety (e.g., halogenation).
- Assays : Compare IC₅₀ values in receptor binding and functional assays (e.g., cAMP modulation for GPCR targets) .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What computational methods are suitable for predicting binding modes and pharmacokinetics?
- Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures of D3 receptors (PDB: 3PBL). Focus on piperazine-ethanone interactions with Asp110 .
- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of Five) and admetSAR for toxicity .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ across studies)?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., cell lines, ligand concentrations).
- Compound Stability : Verify integrity via HPLC after prolonged storage.
- Statistical Validation : Apply Bland-Altman analysis to compare inter-lab reproducibility .
Q. What methodologies assess environmental impact and biodegradation pathways?
- Experimental Design :
- Fate Studies : Use OECD 307 guidelines to measure soil half-life under aerobic conditions.
- Ecotoxicology : Test Daphnia magna acute toxicity (48h LC₅₀) .
Q. How to design in vivo efficacy models for neurological applications?
- Models :
- Rodent Behavioral Tests : For antipsychotic potential, use MK-801-induced hyperlocomotion (dose range: 10–50 mg/kg, i.p.).
- Pharmacokinetics : Plasma concentration-time profiling (LC-MS/MS) to calculate AUC and T₁/₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
